molecular formula C₂₈H₃₈D₆O₂ B1158301 3-epi-25-Hydroxy Vitamin D2-d6

3-epi-25-Hydroxy Vitamin D2-d6

Cat. No.: B1158301
M. Wt: 418.68
Attention: For research use only. Not for human or veterinary use.
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Description

3-epi-25-Hydroxy Vitamin D2-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₈D₆O₂ and its molecular weight is 418.68. The purity is usually 95%.
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Properties

Molecular Formula

C₂₈H₃₈D₆O₂

Molecular Weight

418.68

Synonyms

(1R,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-(5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl)-d6]-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol;  (3α,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol-d6; 

Origin of Product

United States

Contextualizing 3 Epi 25 Hydroxy Vitamin D2 D6 Within the Broader Vitamin D Metabolome

The vitamin D metabolome is a complex network of compounds that are vital for human health, primarily known for regulating calcium and phosphate (B84403) metabolism. Vitamin D, obtained from diet (as vitamin D2 or D3) or synthesized in the skin upon sun exposure (vitamin D3), is a prohormone. It undergoes a series of enzymatic conversions to become biologically active.

The primary circulating form of vitamin D is 25-hydroxyvitamin D (25(OH)D), and its concentration in the blood is the standard biomarker for a person's vitamin D status. nih.govresearchgate.net However, the metabolic pathway is not a simple, linear process. One of the key metabolic steps is epimerization, a process where the stereochemical configuration at one carbon atom is inverted. In the context of vitamin D, the hydroxyl group at the third carbon position (C-3) can change its orientation, leading to the formation of C-3 epimers. endocrine-abstracts.org

Specifically, 3-epi-25-hydroxyvitamin D (3-epi-25(OH)D) is a stereoisomer of 25(OH)D. oup.com Both 25-hydroxyvitamin D3 (25(OH)D3) and 25-hydroxyvitamin D2 (25(OH)D2) can be converted to their respective C-3 epimers, 3-epi-25(OH)D3 and 3-epi-25(OH)D2. nih.govoup.com These epimers are not merely laboratory curiosities; they are present in human circulation and can constitute a significant fraction of the total 25(OH)D concentration, particularly in infants. oup.comnih.gov

The compound 3-epi-25-Hydroxy Vitamin D2-d6 is the deuterated analog of 3-epi-25-Hydroxy Vitamin D2. The "d6" signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that is readily detectable by mass spectrometry.

Rationale for Utilizing Deuterated Isotope Labeled Vitamin D Metabolites in Advanced Research

The use of deuterated isotope-labeled compounds, such as 3-epi-25-Hydroxy Vitamin D2-d6, is a cornerstone of modern analytical chemistry and metabolic research for several compelling reasons.

Internal Standards in Mass Spectrometry: The gold standard for accurately quantifying vitamin D metabolites in biological samples like blood serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.goviiarjournals.org This technique separates different compounds in a mixture and then measures their mass-to-charge ratio. However, the process can be affected by various factors, such as ion suppression, which can lead to inaccurate measurements. iiarjournals.org To correct for these potential errors, a known amount of a stable isotope-labeled version of the analyte, like this compound, is added to the sample as an internal standard. mdpi.comscienceopen.com Because the deuterated standard behaves almost identically to the natural compound during sample preparation and analysis, any variations in the measurement process will affect both equally. This allows for a highly accurate calculation of the concentration of the natural, non-labeled compound.

Metabolic Fate and Pharmacokinetic Studies: Deuterium (B1214612) labeling is an invaluable tool for tracing the metabolic fate of compounds within a biological system. researchgate.net By introducing a deuterated vitamin D metabolite, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive tracers. researchgate.net This is particularly useful in understanding the complex pathways of vitamin D metabolism, including the formation and clearance of epimers.

Enhanced Analytical Specificity: The presence of various vitamin D metabolites and their isomers in biological samples presents a significant analytical challenge. For instance, 3-epi-25(OH)D3 is an isobar of 25(OH)D3, meaning they have the same mass and can be difficult to distinguish with some analytical methods. nih.govwaters.com The use of specific deuterated standards for each metabolite, including the epimers, allows for their precise and individual quantification. oup.comscienceopen.com

Historical Perspective of 3 Epi 25 Hydroxy Vitamin D Epimers and Their Deuterated Analogues in Scientific Inquiry

Chemical Synthesis Approaches for Deuterated Vitamin D Metabolites

The synthesis of deuterated vitamin D metabolites requires specialized chemical strategies to introduce deuterium atoms at specific positions within the molecule. These methods are broadly categorized into those that modify existing vitamin D structures and those that build the molecule from smaller, pre-labeled fragments.

General Methodologies for Introducing Deuterium Labels

Several general methodologies are employed for the introduction of deuterium labels into vitamin D metabolites. A common approach involves the use of deuterated reagents in key synthetic steps. For instance, deuterium-labeled Grignard reagents, such as deuterated methylmagnesium iodide, can be used to introduce a deuterated side chain. iiarjournals.org Another technique is the reduction of a ketone precursor with a deuterated reducing agent like sodium borodeuteride to introduce a deuterium atom at a specific hydroxyl-bearing carbon. researchgate.net

Convergent synthesis is a powerful strategy where different parts of the molecule, such as the A-ring and the CD-ring system, are synthesized separately and then coupled together. iiarjournals.orgmdpi.com This approach is particularly versatile as it allows for the introduction of isotopic labels into specific regions of the molecule by using labeled precursors for either the A-ring or the CD-ring/side-chain fragment. iiarjournals.orgmdpi.com For example, deuterium atoms can be incorporated into the A-ring synthon, which is then coupled with the CD-ring portion. mdpi.com Alternatively, labeling can be targeted to the side chain, which is often synthetically more accessible. iiarjournals.org

The Pauson-Khand reaction represents a more recent and powerful method for synthesizing the CD-ring system, offering a novel way to install isotopic labels like deuterium or carbon-13 that are otherwise difficult to introduce. iiarjournals.org One significant challenge with methods starting from vitamin D2 is that isotopic labels installed in the side chain can be lost during enzymatic degradation of the metabolite in biological systems. iiarjournals.org Synthesizing the CD-ring de novo with isotopic labels helps to overcome this issue. iiarjournals.org

Specific Considerations for 3-epi-25-Hydroxy Vitamin D2-d6 Synthesis

The synthesis of this compound presents specific challenges. A crucial step is the inversion of the stereochemistry at the C3 position of the A-ring from the natural β-configuration to the α-configuration to create the "epi" form. This is often achieved using a Mitsunobu reaction on a suitable vitamin D precursor. researchgate.net

For the "d6" designation, which indicates six deuterium atoms, the labeling is typically introduced in the side chain. A common strategy involves the Grignard reaction of a suitable CD-ring ketone precursor with a hexadeuterated Grignard reagent, such as d6-methylmagnesium iodide. iiarjournals.org This introduces two deuterated methyl groups at the C25 position.

Convergent synthesis strategies are particularly well-suited for preparing this molecule. iiarjournals.orgmdpi.com The synthesis can start with 3-epi-vitamin D2, which serves as the A-ring precursor with the correct stereochemistry. scispace.com This is then coupled with a deuterated side-chain building block. The presence of the C22-C23 double bond in vitamin D2 metabolites adds a layer of complexity to the synthesis compared to their D3 counterparts, requiring careful control of its trans geometry during the coupling reaction. scispace.com

Precursor Compounds and Stereochemical Control in Synthesis

The selection of appropriate precursor compounds and the rigorous control of stereochemistry are paramount in the synthesis of this compound.

A common precursor for the A-ring is vitamin D2 itself, which can be chemically modified to invert the C3-hydroxyl group to the epi-configuration. scispace.comresearchgate.net This is often accomplished through a Mitsunobu reaction, which proceeds with inversion of stereochemistry. researchgate.net The resulting 3-epi-vitamin D2 can then be used as a building block for a variety of C3-epimers. scispace.com

For the CD-ring and side chain, a convergent approach starting from a known precursor like the Inhoffen-Lythgoe diol, derived from vitamin D2 degradation, is often employed. iiarjournals.orgpnas.org The side chain is constructed separately and then attached to the CD-ring building block. iiarjournals.org Stereochemical control during the synthesis is critical, not only for the C3-epimerization but also for maintaining the desired stereochemistry at other chiral centers in the molecule, such as C20 and C24 in vitamin D2 analogs. nih.govrsc.org The geometry of the triene system and the C22-C23 double bond must also be carefully controlled. scispace.comnih.gov Palladium-catalyzed coupling reactions, such as the Wittig-Horner or Suzuki-Miyaura reactions, are frequently used to connect the A-ring and CD-ring fragments, forming the complete vitamin D skeleton. iiarjournals.orgnih.govresearchgate.net

Characterization and Purity Assessment of Synthesized Deuterated Epimers for Research Use

Once synthesized, the identity and purity of this compound must be rigorously confirmed before it can be used as a reliable internal standard in research applications. A combination of analytical techniques is employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary tool for characterization. It can confirm the molecular weight of the synthesized compound, including the mass shift due to the six deuterium atoms. escholarship.orgnih.gov The fragmentation pattern in the MS/MS spectrum provides structural information, helping to confirm the identity of the molecule. nih.gov Furthermore, LC-MS/MS is used to separate the C3-epimer from its non-epimeric counterpart, which is crucial as they can co-elute in some chromatographic systems. escholarship.orgoup.com The use of a dedicated deuterated internal standard for the C3-epimer itself is essential for accurate quantification. iiarjournals.org

The purity of the final product is a critical parameter. High-performance liquid chromatography (HPLC) with UV detection is used to assess the presence of impurities. researchgate.net The purity of reference standards for vitamin D metabolites is often determined to be greater than 95-98% for reliable use in assays. endotherm-lsm.comsigmaaldrich.commdpi.com For instance, the purity of a 3-epi-25(OH)D3 reference material was determined to be 98.025 ± 0.989%. researchgate.net

Advanced Chromatographic Techniques for Epimer Resolution

The cornerstone of accurately quantifying vitamin D epimers lies in high-resolution chromatographic separation. amegroups.org Since epimers like 3-epi-25-hydroxyvitamin D3 and its corresponding primary metabolite are isobaric—meaning they have the same mass—mass spectrometry alone cannot differentiate them. restek.comantisel.gr Therefore, chromatographic separation is essential prior to detection. restek.comsepscience.com Liquid chromatography (LC) and supercritical fluid chromatography (SFC) are two powerful techniques that have been developed and refined for this purpose.

Liquid Chromatography (LC) Principles and Column Chemistry

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most widely used technique for the analysis of vitamin D metabolites. amegroups.org The principle of LC involves passing a liquid mobile phase containing the sample mixture through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of the analytes between the two phases. For hydrophobic compounds like vitamin D metabolites, reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the standard approach. amegroups.org

The choice of column chemistry is paramount for the successful separation of vitamin D epimers. While standard C18 columns have been used, they often fail to provide complete resolution of the C3-epimers from the primary metabolites. sepscience.comantisel.grnih.gov This has led to the exploration and application of more specialized column chemistries.

Pentafluorophenyl (PFP) columns have emerged as a superior alternative to traditional C18 columns for the separation of vitamin D isomers. researchgate.netnvkc.nl The stationary phase of these columns consists of pentafluorophenylpropyl groups bonded to silica (B1680970) particles. sigmaaldrich.com This chemistry provides a unique selectivity due to multiple interaction mechanisms, including hydrophobic, pi-pi, and dipole-dipole interactions, which are particularly effective for separating structurally similar compounds like epimers. sigmaaldrich.com

The use of PFP columns has been shown to achieve baseline separation of 25-hydroxyvitamin D3 from its C3-epimer, a feat that is often not possible with standard C18 columns. antisel.grnvkc.nl This enhanced selectivity allows for the accurate, independent quantification of both the primary metabolite and its epimer in a single analytical run. antisel.gr Research has demonstrated that PFP columns can be used for the analysis of underivatized vitamin D compounds, simplifying sample preparation. researchgate.net The unique properties of PFP phases provide an alternative selectivity to C18, making them a valuable tool for resolving these challenging isobaric compounds. sepscience.com

Interactive Table 1: Comparison of Column Performance for Epimer Separation

Column TypeSeparation of 3-epi-25(OH)D3 and 25(OH)D3Typical Application Notes
Pentafluorophenyl (PFP) Excellent baseline separation antisel.grnvkc.nlRecommended for accurate quantification when epimers are present. restek.comsepscience.com Provides alternate selectivity to C18. sepscience.com
Standard C18 Often incomplete or co-elution sepscience.comantisel.grnih.govMay lead to overestimation of primary vitamin D metabolites due to co-elution of epimers. restek.com
Chiral Columns Effective separation of epimers endocrine-abstracts.orgnih.govSpecifically designed for separating stereoisomers. nih.gov
Cooled C18 Columns Improved resolution of epimers escholarship.orgnih.govnih.govLowering temperature enhances separation efficiency for some methods. escholarship.orgnih.gov
Applications of Chiral and C18 Columns in Vitamin D Epimer Separations

While PFP columns offer excellent selectivity, other column types are also utilized in vitamin D epimer analysis. Chiral columns are specifically designed to separate stereoisomers, making them inherently suitable for resolving epimers which differ in the spatial arrangement at a single carbon atom. nih.gov For instance, a Lux Cellulose-3 chiral column has been successfully used to achieve baseline separation of both 25(OH)D3 and 25(OH)D2 from their respective C3-epimers. endocrine-abstracts.orgnih.gov

Conventional C18 columns, the workhorses of reversed-phase chromatography, can also be employed, though often with modifications to the analytical method. amegroups.org The separation efficiency of C18 columns is influenced by factors like column length and particle size. nih.gov Longer columns with smaller particle sizes generally provide better resolution. nih.gov Some studies have achieved near-baseline resolution of PTAD-derivatized 25(OH)D3 and its C3-epimer using a 250 mm C18 column with 3 µm particles. nih.gov However, without such optimization or other techniques, standard C18 columns frequently result in the co-elution of these critical epimers. amegroups.org

A notable strategy to enhance the chromatographic resolution of vitamin D epimers is the use of cooled column chromatography. escholarship.orgnih.govnih.gov Lowering the temperature of the analytical column can improve the separation efficiency. One remarkable method utilized a charged surface hybrid (CSH) C18 column cooled to 15°C to achieve the chromatographic resolution of C3-epimers of 25-hydroxyvitamin D. escholarship.orgnih.govnih.gov This approach was essential for a method that aimed to quantify ten different forms of vitamin D, including the C3-epimers, in a single injection following chemical derivatization. escholarship.orgnih.gov The cooling of the column was a critical factor in resolving the derivatized epimers, which could not be separated using previously published methods at higher temperatures. escholarship.orgnih.gov

Supercritical Fluid Chromatography (SFC) for Vitamin D Metabolite Analysis

Supercritical fluid chromatography (SFC) has emerged as a promising alternative to liquid chromatography for the analysis of vitamin D and its metabolites. nih.govacs.orgnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. lcms.czwaters.com This technique offers advantages in terms of speed, selectivity, and compatibility with a wide range of detectors, including mass spectrometers. acs.orgresearchgate.net

SFC has been successfully applied to the quantitative analysis of vitamin D3, D2, and their 25-hydroxy metabolites in various biological matrices, including human milk. nih.govnih.govresearchgate.net The use of sub-2-μm particle size columns in ultra-performance supercritical fluid chromatography (UPSFC) allows for fast and efficient separations. lcms.czwaters.com In some applications, final extracts are derivatized before analysis by SFC coupled to tandem mass spectrometry (SFC-MS/MS) to enhance detection. nih.govnih.gov The technique has demonstrated the ability to separate a group of 12 vitamin D analogues, including hydroxylated and esterified forms, in a single 8-minute run, showcasing its potential for comprehensive vitamin D profiling. acs.org

Chemical Derivatization Strategies for Improved Chromatographic Separation and Mass Spectrometric Detection

Chemical derivatization is a frequently employed strategy to address the challenges associated with vitamin D analysis, such as poor ionization efficiency in mass spectrometry and difficult chromatographic separations. amegroups.orgnih.govnih.gov This process involves chemically modifying the analyte to improve its analytical properties. amegroups.org

For vitamin D metabolites, derivatization with Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is common. amegroups.orgmdpi.com PTAD reacts with the conjugated diene system of the vitamin D molecule, which can significantly increase the ionization efficiency and thus the sensitivity of the measurement, particularly for low-abundance metabolites. amegroups.orgmdpi.com

However, derivatization can also complicate the chromatographic separation of epimers. escholarship.orgnih.gov For instance, PTAD-derivatized 3-epi-25(OH)D3 and 25(OH)D3 were found to co-elute under chromatographic conditions that could separate their underivatized forms. escholarship.org This necessitates further optimization of the chromatographic method, such as using cooled columns or specialized column chemistries. escholarship.orgnih.gov In some cases, a second derivatization step, such as acetylation of the C-3 hydroxyl group, can be employed to improve the chromatographic separation of the epimers on a conventional C18 column. researchgate.netacs.org A variety of derivatization reagents have been systematically compared, with the optimal choice depending on the specific metabolites being targeted and the desired balance between sensitivity and selectivity. nih.gov

Interactive Table 2: Common Derivatization Reagents for Vitamin D Analysis

ReagentAbbreviationPurposeImpact on Epimer Separation
4-phenyl-1,2,4-triazoline-3,5-dione PTADIncreases ionization efficiency and detection sensitivity. amegroups.orgmdpi.comCan hinder chromatographic resolution of epimers, often requiring method optimization. escholarship.orgnih.gov
Amplifex -Increases detection sensitivity for profiling multiple metabolites. nih.govresearchgate.net-
2-fluoro-1-methylpyridinium p-toluenesulfonate FMP-TSGood performance for selected metabolites. nih.govresearchgate.netCan enable complete separation of 25(OH)D3 epimers. nih.govresearchgate.net
Isonicotinoyl chloride INCGood performance for selected metabolites. nih.govresearchgate.netCan enable complete separation of 25(OH)D3 epimers. nih.govresearchgate.net
PTAD with Acetylation PTAD-AcImproves chromatographic separation of 25(OH)D3 epimers. researchgate.netacs.orgEnables baseline separation on C18 columns. acs.org

Mass Spectrometry (MS) Detection and Quantification Approaches

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the reference method for the accurate quantification of vitamin D metabolites. thermofisher.com This is due to its high specificity and sensitivity, which allows for the separation and detection of isobaric and isomeric forms of these compounds, such as the C3-epimers. nih.govlcms.cz

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation and quantification of vitamin D metabolites. nih.govnih.govthermofisher.com In MS/MS, precursor ions of the target analytes are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. This process provides a high degree of specificity, reducing the impact of matrix interferences. researchgate.net The development of LC-MS/MS methods has enabled the simultaneous quantification of multiple vitamin D metabolites, including 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and their C3-epimers, in various biological samples. nih.govnih.govnih.gov

Triple quadrupole (QqQ) mass spectrometers are widely used for the routine quantification of small molecules, including vitamin D metabolites. nih.govnih.gov These instruments offer high sensitivity and specificity, making them suitable for clinical research applications. thermofisher.comhpst.cz In a typical QqQ setup for vitamin D analysis, the first quadrupole selects the precursor ion, the second quadrupole serves as a collision cell for fragmentation, and the third quadrupole selects a specific product ion for detection. acs.org This targeted approach, often used in multiple reaction monitoring (MRM) mode, allows for the accurate measurement of low-concentration analytes in complex matrices like serum and plasma. nih.govd-nb.info LC-MS/MS methods using QqQ instruments have been developed to separate and quantify 25(OH)D3 from its C3-epimer, which is crucial for accurate assessment of vitamin D status. nih.govantisel.gr

High-resolution mass spectrometry (HRMS), particularly with hybrid quadrupole-Orbitrap systems, offers an alternative to triple quadrupole instruments for the quantification of vitamin D metabolites. nih.govnih.gov The high resolving power of the Orbitrap mass analyzer (up to 140,000 at m/z 200) allows for the separation of analytes from isobaric interferences without the need for extensive chromatographic separation. nih.govthermofisher.com This can be particularly advantageous in complex sample matrices.

LC-HRMS methods using quadrupole-Orbitrap instruments have been successfully developed for the fast and accurate quantification of 25(OH)D3, 25(OH)D2, and their C3-epimers. nih.govnih.gov These methods have demonstrated limits of quantification comparable to those achieved with triple quadrupole instruments. nih.gov The use of HRMS can also aid in the identification of unknown metabolites and interferences. Two main acquisition approaches in HRMS for vitamin D analysis are Full Scan and Parallel Reaction Monitoring (PRM), both of which have been shown to meet the requirements for sensitivity, linearity, and accuracy in research laboratories. thermofisher.com

Single Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted acquisition modes used in tandem mass spectrometry for the quantification of specific analytes. thermofisher.comgoogle.com In SRM, a specific precursor ion is selected and a single product ion resulting from its fragmentation is monitored. thermofisher.comthermofisher.com MRM is an extension of SRM where multiple product ions from one or more precursor ions are monitored, allowing for the simultaneous quantification of several analytes in a single run. nih.govd-nb.infonist.gov

These techniques are highly specific and sensitive, making them the gold standard for quantitative analysis of vitamin D metabolites by LC-MS/MS. nih.govoup.com The selection of specific precursor-to-product ion transitions for each metabolite, including deuterated internal standards, ensures accurate quantification by minimizing the impact of co-eluting interferences. nih.govnist.gov For example, MRM transitions have been defined for the detection and quantification of PTAD-derivatized vitamin D metabolites. d-nb.info The ability to monitor ion ratios in MRM experiments can also provide an additional layer of confidence in the results by helping to identify potential interferences. google.com

Table 3: Mass Spectrometry Transitions for Vitamin D Metabolite Analysis

Metabolite Precursor Ion (m/z) Product Ion (m/z) Citation
25(OH)D3 401 383 nist.gov
3-epi-25(OH)D3 401 383 nist.gov
25(OH)D2 413 395 nist.gov
²H₆-25(OH)D3 407 389 nist.gov
²H₃-25(OH)D2 416 398 nist.gov
24R,25(OH)₂D3 417 381 nist.gov
²H₆-24R,25(OH)₂D3 423 387 nist.gov
PTAD-derivatized 25(OH)D3 558.35 298.1 koreamed.org
PTAD-derivatized 25(OH)D2 570.35 298.1 koreamed.org
PTAD-derivatized ²H₆-25(OH)D3 564.35 298.1 koreamed.org

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation and Conformational Studies

The structural similarity of vitamin D epimers, such as 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D3, makes their differentiation by mass spectrometry alone impossible as they are isobaric. acs.org While liquid chromatography can achieve separation, Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful, rapid alternative for distinguishing these isomers in the gas phase. clemson.edunih.gov

IM-MS separates ions based on their size, shape, and charge, measuring their collision cross-section (CCS). clemson.educlemson.edu Research has shown that under specific conditions, particularly when forming sodium adducts, 25-hydroxyvitamin D3 (25OHD3) can exist in two distinct gas-phase conformations: a compact "closed" form and a unique, extended "open" form. nih.govchemrxiv.org Crucially, its C3-epimer (epi25OHD3) can only adopt the compact conformer. chemrxiv.org This difference in three-dimensional shape allows for their separation on a millisecond timescale. chemrxiv.org By selectively monitoring the drift time corresponding to the unique "open" conformer of the main metabolite, interference from the co-eluting epimer can be eliminated, enabling accurate quantification. acs.org

Various IM-MS platforms have been evaluated for this purpose, including drift-tube (DTIMS), traveling wave (TWIMS), and trapped ion mobility spectrometry (TIMS). nih.gov More advanced, high-resolution techniques like Structures for Lossless Ion Manipulations (SLIM) have revealed even finer structural details, identifying additional conformers and improving separation. acs.orgacs.org The high resolving power of SLIM (Rp ~200) has uncovered highly similar CCS values differing by as little as 0.7%, which were not adequately characterized with lower-resolution techniques. acs.orgnih.gov

Conformational studies have also explored how different cation adducts (e.g., from alkali and alkaline earth metals) affect the ratio of "open" to "closed" conformers. nih.gov It was found that the proportion of the unique "open" conformer generally increases with the size of the metal cation, offering another strategy to enhance the resolution of these clinically relevant epimers. nih.gov

Sample Preparation Protocols for Complex Biological Matrices in Research

Extracting vitamin D metabolites from complex biological matrices like serum or plasma requires robust sample preparation to remove interfering substances such as proteins and phospholipids (B1166683) and to concentrate the analytes of interest. The use of deuterated internal standards like this compound is critical from the very first step to account for analyte loss during the multi-stage cleanup process.

Protein Precipitation (PP) Methods for Initial Clean-up

Protein precipitation is a common first step in sample preparation for vitamin D analysis. clemson.edu It involves adding a substance to the biological sample (e.g., serum or plasma) to denature and precipitate the abundant proteins, which can then be removed by centrifugation.

Commonly used protein precipitation agents include:

Methanol (B129727) : In several methods, methanol containing the deuterated internal standard is added to the sample to precipitate proteins. acs.org

Zinc Sulfate (B86663) : An alternative approach uses zinc sulfate solution, often in conjunction with a solvent like methanol, to crash proteins out of the solution. nih.govacs.org

Acetonitrile : This organic solvent is also frequently used for protein precipitation in vitamin D assays.

After the addition of the precipitant, the sample is typically vortexed and then centrifuged at high speed. The resulting supernatant, which contains the analytes of interest, is then carefully transferred for further purification. clemson.eduacs.org

Solid Phase Extraction (SPE) Techniques for Analyte Enrichment

Following initial protein precipitation, Solid Phase Extraction (SPE) is often employed to further clean the sample and enrich the concentration of vitamin D metabolites. clemson.eduacs.org This technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.

In a typical workflow, the supernatant from the PP step is loaded onto an SPE plate or cartridge. acs.org

Online SPE : Some advanced systems utilize an online SPE setup, where the sample cleanup is directly coupled to the analytical instrument, reducing manual handling and improving reproducibility. clemson.edu

SPE Sorbents : A variety of sorbents can be used, with Hydrophilic-Lipophilic Balanced (HLB) or specific polymer-based sorbents like the Thermo Scientific™ SOLAµ™ HRP being effective. acs.org

Wash and Elution : The SPE sorbent is washed with solutions (e.g., water and 40% methanol) to remove polar interferences while retaining the lipophilic vitamin D metabolites. The purified analytes are then eluted with a stronger organic solvent, such as methanol or a hexane-ethyl acetate (B1210297) mixture. chemrxiv.orgacs.org The fritless design of some modern SPE plates allows for elution in very small volumes, which can eliminate the need for a subsequent evaporation step. acs.org

Liquid-Liquid Extraction (LLE) Procedures for Lipophilic Compounds

Liquid-Liquid Extraction (LLE) is another widely used technique for isolating lipophilic compounds like vitamin D metabolites from aqueous biological fluids. acs.orgacs.org This method relies on the differential solubility of the target analytes in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

A common LLE procedure involves:

Addition of an organic solvent, such as hexane (B92381) or a mixture of hexane and ethyl acetate, to the sample (which may have already undergone protein precipitation). acs.orgclemson.eduacs.org

Vigorous mixing or vortexing to ensure intimate contact between the two phases, allowing the lipophilic vitamin D metabolites to transfer into the organic layer. clemson.eduacs.org

Centrifugation to achieve a clear separation of the aqueous and organic layers. clemson.eduacs.org

The organic layer, containing the purified analytes, is carefully removed and typically evaporated to dryness under a stream of nitrogen. acs.org

The dried extract is then reconstituted in a small volume of a suitable solvent (e.g., a methanol/water mixture) before injection into the analytical system. acs.org

Validation and Standardization of Analytical Methods for Deuterated Epimers in Research

The validation of any analytical method is essential to ensure that it is reliable, reproducible, and fit for its intended purpose. For methods designed to quantify vitamin D epimers using deuterated internal standards, validation must rigorously assess several key performance characteristics.

Assessment of Linearity, Precision, and Accuracy

Method validation confirms that the analytical procedure is suitable for its intended use. For the quantification of vitamin D metabolites, this involves demonstrating acceptable performance across several key parameters.

Linearity : This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. Methods for vitamin D metabolites are typically validated to show linearity over a clinically relevant range, often from approximately 1 or 2 ng/mL to 100 ng/mL or higher, with correlation coefficients (r) greater than 0.99. acs.orgnih.gov

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For vitamin D assays, both intra-assay (within-run) and inter-assay (between-run) precision are evaluated at multiple concentration levels. A common acceptance criterion is a %CV of ≤15%. acs.orgnih.gov

Accuracy : Accuracy reflects the closeness of the measured value to a known "true" value. It is often assessed by analyzing certified reference materials (like those from NIST) or by performing spike-recovery experiments, where a known amount of the analyte is added to a blank matrix. acs.orgnih.gov The recovery is calculated as the percentage of the measured concentration versus the expected concentration. Acceptable accuracy is often within ±15% of the nominal value. acs.orgnih.gov

The table below summarizes validation data from representative research methods for vitamin D metabolites.

Parameter25(OH)D33-epi-25(OH)D325(OH)D2Reference
Linearity Range (ng/mL) 2–1001–1002–100 acs.orgnih.gov
Lower Limit of Quantitation (LLOQ) (ng/mL) ~2~1-2~1-2 acs.orgnih.gov
Intra-Assay Precision (%CV) ≤15%≤15%≤15% nih.gov
Inter-Assay Precision (%CV) < 6.4%< 5.1%< 7.7% acs.org
Accuracy / Recovery (%) 83-119%83-119%93.5-114% acs.orgacs.org

Determination of Limits of Quantification (LOQ) and Detection (LOD)

The limit of quantification (LOQ) and limit of detection (LOD) are critical parameters in validating analytical methods, establishing the lowest concentration of an analyte that can be reliably quantified and detected, respectively. For vitamin D metabolites, these limits are determined by analyzing samples with progressively lower concentrations.

In the analysis of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), one study established the LOD and LOQ at 0.5 ng/mL and 1.0 ng/mL, respectively. oup.com Another method reported LOQs of approximately 1 ng/mL for 3-epi-25-OH-Vitamin D3, 2 ng/mL for 25-OH-Vitamin D3, and 1 ng/mL for 25-OH-Vitamin D2. antisel.gr A separate study assessing 25(OH)D2 and 25(OH)D3 determined the LOD by multiplying the standard deviation of the results at low concentrations by three, and the LOQ by multiplying it by ten. acgpubs.org

Sensitivity of these assays can vary based on the methodology. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 25(OH)D2 and 25(OH)D3 reported lower limits of quantification (LLOQs) of 6.2 µg/L and 3.4 µg/L, respectively, while a high-resolution mass spectrometry (LC/HRMS) approach achieved lower LLOQs of 2.1 µg/L and 1.7 µg/L. nih.gov Furthermore, some advanced methods have achieved even greater sensitivity, with estimated LOQs in the 0.1-0.2 ng/mL range and LODs as low as 0.04 ng/mL for various vitamin D metabolites. waters.com For 3-epi-25(OH)D3 specifically, one assay reported a lower limit of detection of 0.1 ng/mL. oup.com

The approach for determining these limits can also differ. One candidate Reference Measurement Procedure (RMP) set the LOQ for 25(OH)D2 at 1.46 nmol/L, which was the reference value in the Standard Reference Material (SRM) 972 level 1 material, based on achieving a total coefficient of variation (CV) of less than 7%. nih.gov The LOD for 25(OH)D2 was estimated to be 0.13 nmol/L. For 25(OH)D3, the LOQ and LOD were estimated to be 4.61 nmol/L and 1.38 nmol/L, respectively. nih.gov

Table 1: Examples of LOD and LOQ for Vitamin D Metabolites

AnalyteLODLOQCitation
25(OH)D20.5 ng/mL1.0 ng/mL oup.com
25(OH)D30.5 ng/mL1.0 ng/mL oup.com
3-epi-25-OH-Vitamin D31 ng/mL antisel.gr
25-OH-Vitamin D32 ng/mL antisel.gr
25-OH-Vitamin D21 ng/mL antisel.gr
25(OH)D2 (LC-MS/MS)6.2 µg/L nih.gov
25(OH)D3 (LC-MS/MS)3.4 µg/L nih.gov
25(OH)D2 (LC/HRMS)2.1 µg/L nih.gov
25(OH)D3 (LC/HRMS)1.7 µg/L nih.gov
Vitamin D Metabolites0.04 ng/mL0.1-0.2 ng/mL waters.com
3-epi-25(OH)D30.1 ng/mL oup.com
25(OH)D20.13 nmol/L1.46 nmol/L nih.gov
25(OH)D31.38 nmol/L4.61 nmol/L nih.gov

Critical Role of Deuterated Internal Standards in Method Calibration and Quality Control

Deuterated internal standards, such as this compound, are indispensable in modern analytical chemistry, particularly in methods based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com Their use is crucial for ensuring the accuracy and reliability of the quantification of vitamin D metabolites. nih.gov

The primary function of a deuterated internal standard is to compensate for variations that can occur during sample preparation and analysis. iiarjournals.org These can include extraction inefficiencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. nih.govchromatographytoday.com Because the deuterated standard is chemically identical to the analyte of interest, it behaves similarly throughout the analytical process. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, effectively correcting for any losses or variations. mdpi.comiiarjournals.org

For example, the use of d6-25OHD3 and d6-1α,25(OH)2D3 (containing six deuterium atoms) has been successfully applied in the simultaneous quantification of multiple vitamin D3 metabolites. nih.gov In such methods, the deuterated internal standards were found to elute slightly earlier than their non-deuterated counterparts. nih.gov

However, the choice and use of the internal standard are critical. It has been shown that using a single deuterated standard for multiple epimers can lead to inaccuracies, as the physicochemical properties of epimers can differ, resulting in systematic errors if signal corrections are based on a non-isomeric internal standard. iiarjournals.orgcdnsciencepub.com Therefore, having a dedicated deuterated standard for each analyte, including epimers, is ideal for the most accurate results. iiarjournals.org The recent commercial availability of a deuterated standard for the C3 epimer of 25-hydroxyvitamin D3 has been a significant advancement in this area. iiarjournals.org

Furthermore, the purity of the deuterated internal standard is paramount. It is essential to verify that new batches are not contaminated with the unlabeled analyte, as this would lead to an overestimation of the analyte's concentration. eflm.eu

Strategies for Addressing Isobaric Interferences and Chromatographic Co-elution

A significant challenge in the analysis of vitamin D metabolites is the presence of isobaric interferences and the co-elution of structurally similar compounds. Isobaric compounds have the same nominal mass and therefore cannot be distinguished by a mass spectrometer alone. sigmaaldrich.com Epimers, such as 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D3, are a prime example of isobaric compounds that can interfere with accurate quantification if not properly separated. sigmaaldrich.comamegroups.org

The C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3) is a well-known interferent in the measurement of 25(OH)D3. springermedizin.denih.gov Since these two compounds have identical mass spectra, their separation must be achieved chromatographically. amegroups.org Failure to do so can lead to an overestimation of 25(OH)D3 levels. nih.gov Other isobaric interferences can arise from compounds like 1α-hydroxyvitamin-D3 (1αOHD3) and 7α-hydroxy-4-cholestene-3-one (7αC4). springermedizin.denih.gov

Several strategies are employed to overcome these challenges:

High-Resolution Chromatography: The most effective strategy is the use of advanced chromatographic techniques to separate the interfering compounds before they enter the mass spectrometer. Various column chemistries and mobile phases are optimized to achieve this separation. For instance, tandem column technology, coupling a high-resolution C18 column with a chiral column, has been used to separate epimers and isobars from the target analytes. springermedizin.denih.gov Pentafluorophenyl (PFP) columns have also shown excellent selectivity for separating the 3β- and 3α-isomers of 25(OH)D. nih.gov

Tandem Mass Spectrometry (MS/MS): While MS alone cannot differentiate isobars, MS/MS provides an additional layer of specificity. In MS/MS, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces interferences. nih.gov Some methods utilize multiple fragmentation transitions for each analyte to further increase sensitivity and minimize isobaric interferences. springermedizin.de

High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure mass with very high accuracy, which can sometimes help to distinguish between compounds that have the same nominal mass but slightly different exact masses. This has been applied to separate a quasi-isobaric interference between the internal standard D6-25(OH)D2 and 3-epi-25(OH)D3. nih.gov

Sample Preparation: Effective sample preparation techniques, such as supported liquid extraction (SLE) or the use of phospholipid removal plates, can help to eliminate many potential interferences from the sample matrix before analysis. sigmaaldrich.com

Chemical Derivatization: Derivatization of the vitamin D metabolites can improve their chromatographic properties and ionization efficiency, and can also shift their mass-to-charge ratio, potentially moving them away from interfering compounds. rsc.org

By employing a combination of these strategies, analytical methods can be developed to accurately and reliably quantify this compound and its related metabolites, even in complex biological matrices.

Metabolic Pathways and Enzymatic Conversion of 3 Epi 25 Hydroxy Vitamin D2 D6 in Research Models

Understanding C3-Epimerization: Formation and Proposed Mechanisms

C3-epimerization is a metabolic process that alters the spatial orientation of the hydroxyl group at the C3 position of vitamin D metabolites from the alpha (α) to the beta (β) position. This structural change results in the formation of C3-epimers. For instance, 25-hydroxyvitamin D3 (25(OH)D3) is converted to its C3-epimer, 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3). While the deuterated form, 3-epi-25-Hydroxy Vitamin D2-d6, is primarily used as an internal standard in mass spectrometry, its metabolic fate is presumed to follow that of its non-deuterated analog. The epimerization pathway is considered an alternative route in vitamin D metabolism, and its physiological significance is an area of ongoing research. nih.govmdpi.com The details of this pathway are not yet fully understood, and the specific enzyme responsible for this conversion has not been definitively identified. mdpi.comresearchgate.netnih.gov

The enzyme or enzymes responsible for C3-epimerization, often referred to as "C3-epimerase," have not yet been isolated or genetically identified. mdpi.comresearchgate.net However, research has characterized its activity in various experimental systems. Studies have shown that the epimerization activity is located in the microsomal fraction of cells. stonybrook.edu This activity is dependent on a NADPH-generating system, suggesting the involvement of a reductase component. stonybrook.edu

Interestingly, the C3-epimerization activity appears to be independent of the well-characterized cytochrome P450 enzymes involved in the primary vitamin D metabolic pathway, such as CYP24, CYP27A1, and CYP27B1. researchgate.netnih.gov Furthermore, it is distinct from 3(α→β)-hydroxysteroid epimerase (HSE). stonybrook.eduresearchgate.net In terms of substrate specificity, in vitro studies using microsomes from rat osteoblastic UMR-106 cells have demonstrated that 25(OH)D3 has the highest specificity for C3-epimerization compared to 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) and 24,25-dihydroxyvitamin D3 (24,25(OH)2D3). researchgate.netnih.gov

C3-epimerase activity has been identified in a variety of tissues and cell types in experimental models, indicating that this metabolic pathway is not confined to a single organ. The enzyme is known to be present in the endoplasmic reticulum of liver, bone, and skin cells. mdpi.com In vitro studies have demonstrated C3-epimerization in several cultured cell lines, including:

Human colon adenocarcinoma cells (Caco-2) mdpi.comresearchgate.netnih.gov

Human hepatoblastoma cells (HepG2) mdpi.comresearchgate.netnih.gov

Human osteosarcoma cells (MG-63) mdpi.comnih.gov

Rat osteosarcoma cells (UMR-106) researchgate.netnih.gov

Bovine parathyroid cells mdpi.comresearchgate.net

Conversely, this activity is notably absent in porcine kidney cells (LLC-PK1). mdpi.comresearchgate.net This cell-type-specific expression suggests a regulated and potentially specialized role for C3-epimers in different biological contexts. researchgate.net

Distribution of C3-Epimerase Activity in Various Cell Lines
Cell LineOrganismCell TypeC3-Epimerase Activity
Caco-2HumanColon AdenocarcinomaPresent
HepG2HumanHepatoblastomaPresent
MG-63HumanOsteosarcomaPresent
UMR-106RatOsteosarcomaPresent
Bovine Parathyroid CellsBovineParathyroidPresent
LLC-PK1PorcineKidneyAbsent

The rate of C3-epimerization can be influenced by several factors, most notably the concentration of the substrate. In vitro and ex vivo studies have shown a strong positive correlation between the concentration of 25(OH)D3 and the formation of its C3-epimer. ucc.ie However, the percentage of the C3-epimer relative to the total 25(OH)D3 concentration appears to plateau at higher substrate levels. ucc.ie For example, one study observed that the percentage of 3-epi-25(OH)D3 leveled off at approximately 7% when the 25(OH)D3 concentration reached around 120-140 nmol/L. ucc.ie Some research suggests that the epimerization process may be irreversible. mdpi.com

Recent research has begun to uncover the genetic factors that may influence the levels of C3-epimers. Studies have identified associations between single nucleotide polymorphisms (SNPs) in genes related to the vitamin D pathway and circulating concentrations of C3-epimers. nih.govelsevierpure.comnih.gov

For instance, genetic variations in the DHCR7/NADSYN1 gene (specifically the SNP rs12785878) and the GC gene (rs2282679), which codes for the vitamin D binding protein, have been shown to explain a small but significant portion of the variation in C3-epimer levels. nih.govelsevierpure.comnih.gov Individuals carrying the minor T-allele of rs12785878 tend to have increased levels of C3-epimers, while those with the minor G-allele of rs2282679 exhibit decreased levels of both C3-epimers and their non-epimeric precursors. nih.govelsevierpure.comnih.gov In contrast, a polymorphism in the CYP2R1 gene (rs2060793), which is strongly associated with non-C3-epimer levels, does not show the same association with C3-epimer concentrations. nih.govelsevierpure.comnih.gov These findings suggest that the genetic determinants for C3-epimer levels may differ from those of the canonical vitamin D metabolites. mdpi.comelsevierpure.com

Genetic Polymorphisms Associated with C3-Epimer Levels
GeneSNPAllele ChangeEffect on C3-Epimer Levels
DHCR7/NADSYN1rs12785878G > TMinor T-allele associated with increased levels
GCrs2282679T > GMinor G-allele associated with decreased levels
CYP2R1rs2060793G > ANo clear association

Further Metabolism of 3-epi-25-Hydroxy Vitamin D Epimers and their Derivatives

Following their formation, C3-epimers of 25-hydroxyvitamin D are not metabolic dead-ends. Instead, they can undergo further enzymatic conversions, mirroring the metabolic pathways of their non-epimeric counterparts. nih.govmdpi.comresearchgate.net

Research has demonstrated that 3-epi-25(OH)D can serve as a substrate for the same hydroxylases that act on 25(OH)D. mdpi.comresearchgate.net Specifically, 3-epi-25(OH)D3 can be hydroxylated at the C-1α position by the enzyme CYP27B1 to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3). mdpi.comresearchgate.net This is the epimeric form of the most biologically active vitamin D hormone, 1α,25(OH)2D3.

Similarly, 3-epi-25(OH)D3 can undergo hydroxylation at the C-24 position, a reaction catalyzed by the enzyme CYP24A1, to produce 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3). mdpi.comresearchgate.net Cultured cells that metabolize 3-epi-25(OH)D3 have been shown to produce 3-epi-24,25(OH)2D3. researchgate.net Furthermore, 3-epi-1α,25(OH)2D3 can also be metabolized via the C-24 hydroxylation pathway to form 3-epi-1α,24,25-trihydroxyvitamin D3 (3-epi-1α,24,25(OH)3D3). mdpi.comresearchgate.net This indicates that the C3-epimerization pathway feeds into the established hydroxylation and catabolic pathways of vitamin D metabolism. mdpi.comnih.gov

Investigation of Degradation and Excretion Pathways in Research Models

The catabolism of vitamin D compounds is a crucial process for maintaining homeostasis and preventing potential toxicity. Research models utilize labeled compounds like 3-epi-25-hydroxyvitamin D2-d6 to trace the degradation and excretion pathways of C-3 epimers. While research on the C-3 epimer of vitamin D2 is less extensive than for vitamin D3, the metabolic pathways are understood to be analogous.

The primary enzyme responsible for initiating the catabolism of both 25-hydroxyvitamin D (25(OH)D) and the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D) is 25-hydroxyvitamin D-24-hydroxylase, also known as CYP24A1. nih.govoup.com This enzyme is also active on C-3 epimerized forms of vitamin D metabolites. nih.govresearchgate.net The introduction of a 3-epi-25-hydroxyvitamin D2-d6 tracer into a research model allows for the precise tracking of its conversion into subsequent downstream metabolites.

The degradation cascade initiated by CYP24A1 involves a series of hydroxylation reactions. oup.com For 3-epi-25(OH)D2, this would first involve hydroxylation at the C-24 position to form 3-epi-24,25-dihydroxyvitamin D2. nih.govresearchgate.net This metabolite can undergo further enzymatic modifications. The C-24 oxidation pathway ultimately leads to the formation of water-soluble products that are more easily excreted from the body, typically in the bile. oup.com Studies using non-epimerized, labeled vitamin D2 have shown the formation of polar, water-soluble metabolites, suggesting a pathway of progressive degradation and clearance, a process that is enhanced in states of vitamin D intoxication. nih.gov The use of a d6-labeled epimer allows researchers to follow this entire pathway, identifying and quantifying each successive catabolite without interference from endogenous compounds.

The table below outlines the principal enzymatic conversions involved in the degradation of C-3 epimers, based on established vitamin D metabolic pathways.

Precursor MetaboliteEnzymeKey Resulting CataboliteSignificance in Degradation
3-epi-25-Hydroxyvitamin D2CYP24A13-epi-24,25-Dihydroxyvitamin D2Initiates the primary catabolic cascade. nih.govresearchgate.net
3-epi-24,25-Dihydroxyvitamin D2CYP24A1Further oxidized productsContinues the pathway toward inactive, excretable forms. oup.com
Downstream CatabolitesVariousWater-soluble end products (e.g., Calcitroic Acid analogues)Final step for biliary excretion and elimination. oup.com

Distinguishing Endogenous Production from Exogenous Sources of Epimers in Research Studies

A fundamental challenge in metabolic research is differentiating between compounds that are naturally present in a biological system (endogenous) and those that are introduced for study (exogenous). Stable isotope labeling, using compounds such as 3-epi-25-hydroxyvitamin D2-d6, is the gold-standard solution to this problem, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

The six deuterium (B1214612) (d6) atoms on the 3-epi-25-hydroxyvitamin D2-d6 molecule increase its molecular weight by six mass units compared to the naturally occurring, unlabeled 3-epi-25-hydroxyvitamin D2. This mass difference is undetectable by most biological systems, meaning the labeled compound is metabolized identically to its endogenous counterpart. researchgate.net However, this mass difference is easily detected by a mass spectrometer.

In a typical research study, a known quantity of the d6-labeled epimer is administered to the model system. researchgate.net Biological samples (such as plasma or tissue extracts) are then collected and analyzed. Using LC-MS/MS, the endogenous (d0) and exogenous (d6) forms of the epimer can be separated and quantified independently, even if they co-elute chromatographically. mdpi.comspringermedizin.de The mass spectrometer is programmed to detect the specific mass-to-charge ratio (m/z) for both the unlabeled analyte and the deuterated tracer, which serves as an ideal internal standard. nih.govrestek.com

This technique allows researchers to:

Trace the precise metabolic fate of the administered exogenous epimer.

Calculate pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion rates specifically for the administered dose. researchgate.net

Measure the impact of the exogenous compound on the synthesis or degradation of its endogenous equivalent.

The following table illustrates the principle of mass differentiation used in these research studies.

CompoundIsotopic LabelMolecular Mass Difference (vs. Endogenous)Application in LC-MS/MS
Endogenous 3-epi-25-Hydroxyvitamin D2None (d0)0Target analyte representing the body's natural pool.
Exogenous 3-epi-25-Hydroxyvitamin D2-d6Deuterium (d6)+6 amuTracer compound and internal standard for precise quantification of the exogenous dose. researchgate.netrestek.com

This ability to distinguish sources is critical for accurately interpreting metabolic data and understanding the dynamics of vitamin D epimers within a biological system, avoiding the confounding effects of the subject's baseline vitamin D status.

Biological Activity and Functional Investigations of 3 Epi 25 Hydroxy Vitamin D Epimers in Experimental Systems

Comparative Analysis of Receptor Binding Affinities (Vitamin D Receptor and Vitamin D Binding Protein)

The biological actions of vitamin D metabolites are initiated by their binding to the vitamin D receptor (VDR) and their transport in the circulation by the vitamin D binding protein (DBP). nih.gov Studies have demonstrated that C3-epimers of 25-hydroxyvitamin D exhibit altered binding affinities for both VDR and DBP when compared to their non-epimeric counterparts. ucc.ie

Generally, 3-epi-25(OH)D3 and its active form, 3-epi-1,25(OH)2D3, show a reduced binding affinity for both VDR and DBP. mdpi.comucc.ie Specifically, the binding affinity of 3-epi-1,25(OH)2D3 to VDR is reported to be 35 to 120 times lower than that of 1,25(OH)2D3. nih.govportlandpress.com This weaker interaction with the VDR is a key factor influencing the downstream biological responses. oup.com Despite the lower affinity, the interaction is sufficient to elicit biological effects. researchgate.net The crystal structure of the VDR ligand-binding domain complexed with 1α,25(OH)2-3-epi-D3 reveals that the epimer accommodates itself within the ligand-binding pocket, compensating for the altered hydroxyl group orientation through a water-mediated hydrogen bond. plos.org

With respect to DBP, C3-epimers also demonstrate weaker binding. ucc.ie This reduced affinity can impact their circulatory half-life and availability to target tissues. The majority of circulating vitamin D metabolites are bound to DBP, with a smaller fraction bound to albumin, and less than 1% existing as the free, biologically active form. nih.govnih.gov The weaker binding of epimers could theoretically lead to a higher free fraction, though this is an area of ongoing investigation.

CompoundReceptor/ProteinRelative Binding Affinity Compared to Non-epimer
3-epi-1,25(OH)2D3Vitamin D Receptor (VDR)Significantly lower (35-120 fold less)
3-epi-25(OH)D3Vitamin D Binding Protein (DBP)Weaker

Transcriptional Activity and Gene Regulation Studies in Cellular Models

Despite a lower binding affinity for the VDR, 3-epi-1,25(OH)2D3 can stimulate the transcription of genes regulated by the VDR. oup.comnih.gov The transcriptional response, however, appears to be gene- and cell-type specific. plos.org For instance, in MC3T3-E1 and Caco-2 cells, 3-epi-1α,25(OH)2D3 was shown to stimulate the transcription of a 25-hydroxyvitamin D 24-hydroxylase (CYP24) promoter construct to a similar extent as 1α,25(OH)2D3. nih.gov Furthermore, in VDR-negative COS-7 cells, the transcriptional activity of 3-epi-1α,25(OH)2D3 was only observed upon co-transfection with the VDR, confirming its action is mediated through this receptor. nih.govresearchgate.net

Cell ModelTarget Gene/PromoterTranscriptional Activity of 3-epi-1α,25(OH)2D3 (Compared to 1α,25(OH)2D3)
MC3T3-E1CYP24 promoterSimilar
Caco-2CYP24 promoterSimilar
ROS 17/2.8Human osteocalcin (B1147995) VDRESignificantly reduced
H441 (alveolar type II cells)Surfactant SP-B mRNASignificant induction

In Vitro and Ex Vivo Investigations of Biological Effects (Excluding Clinical Outcomes)

The antiproliferative and pro-differentiating effects of 3-epi-1,25(OH)2D3 have been investigated in various cell lines, with mixed results. In certain cell types, such as human keratinocytes, 3-epi-1α,25(OH)2D3 demonstrates an equipotent ability to inhibit cellular proliferation when compared to 1α,25(OH)2D3. plos.org However, in other models, its potency is diminished. For example, in the human leukemia cell line HL-60, 3-epi-1,25(OH)2D3 is less effective at inducing differentiation. plos.org It has been reported that 3-epi-1,25(OH)2D3 inhibits cell proliferation at a level of 30% and induces cell differentiation at 10% compared to the non-epimeric form in some contexts. nih.gov

A notable biological effect of 3-epi-1,25(OH)2D3 is its potent ability to suppress the secretion of parathyroid hormone (PTH) in in vitro models. oup.comnih.gov Studies using bovine parathyroid cells have shown that 3-epi-1,25(OH)2D3 is nearly as potent as 1,25(OH)2D3 in suppressing PTH secretion. plos.orgnih.gov This is a significant finding, as PTH regulation is a cornerstone of vitamin D's endocrine function. The ability of the C3-epimer to effectively suppress PTH despite its lower calcemic effects suggests a potential for therapeutic applications where PTH reduction is desired without significantly impacting calcium levels. oup.com

The biological activity of 3-epi-1,25(OH)2D3 extends to other specific cellular responses. In pulmonary alveolar type II cells (NCI-H441), it has been shown to increase the synthesis of surfactant phospholipid and induce the expression of surfactant protein B (SP-B) at both the mRNA and protein levels. nih.gov This suggests a potential role for C3-epimers in lung development and function. These cell-specific effects underscore the complexity of the biological actions of 3-epi-vitamin D metabolites, which can vary significantly between different tissues and cell types. oup.com

Elucidating the Physiological Significance of C3-Epimerization in Research

The physiological significance of C3-epimerization is an active area of research, with several key points emerging from in vitro and in vivo studies. The presence of significant levels of C3-epimers, particularly in infants, suggests that this is a physiologically relevant metabolic pathway. mdpi.comoup.com The differential biological activities of the epimers compared to their non-epimeric counterparts indicate that C3-epimerization is not simply a route of inactivation but may represent a mechanism for modulating vitamin D's effects. oup.com

A key aspect of their physiological significance is their reduced calcemic activity. mdpi.comoup.com This, coupled with their potent PTH suppressive effects, suggests that C3-epimers may have a role in fine-tuning calcium homeostasis with a lower risk of hypercalcemia. oup.com The tissue-specific production and action of 3-epi-1,25(OH)2D3 further support the idea of a localized, paracrine role for these metabolites. plos.org The higher metabolic stability of 3-epi-1α,25(OH)2D3 could also contribute to its biological potency in specific tissues. mdpi.comnih.gov Understanding the factors that regulate the epimerization process and the full spectrum of the biological activities of these epimers is crucial for a complete picture of vitamin D metabolism and function. mdpi.comoup.com

Exploration of its Potential Role as a Protective Mechanism Against Excessive Vitamin D Levels

The metabolic pathway leading to C-3 epimers of 25-hydroxyvitamin D (25(OH)D), such as 3-epi-25-hydroxyvitamin D3, is being explored for a potential role in mitigating the effects of hypervitaminosis D, or vitamin D toxicity. Research into this area investigates whether epimerization serves as a biological mechanism to buffer against excessively high levels of the more potent, non-epimeric forms of vitamin D.

The active hormonal form of the C-3 epimer, 3-epi-1α,25-dihydroxyvitamin D3, is believed to exert fewer calcemic effects than its non-epimeric equivalent, 1α,25-dihydroxyvitamin D3. nih.govmdpi.com This suggests that the conversion of 25(OH)D to its C-3 epimer could represent a pathway to generate metabolites with altered biological activity, potentially reducing the risk of hypercalcemia associated with vitamin D toxicity. oup.com

A study involving patients with 25(OH)D3 concentrations indicative of hypervitaminosis D (ranging from >64 to 439 ng/mL) provided insights into the behavior of the C-3 epimer under conditions of vitamin D excess. oup.com Key findings from this research include:

Absolute vs. Relative Levels: While the absolute serum levels of 3-epi-25-OH-D3 increased and correlated with the rising concentrations of 25-OH-D3, its relative contribution to the total circulating 25-OH-D3 did not significantly change, remaining less than 4%. oup.com

Potential Biological Relevance: The absolute concentrations of the epimer reached levels (ranging from 2 to 28.6 ng/mL) that may be biologically relevant, even if their proportion is small. oup.com

Independence from Clinical Markers: In this cohort, the levels of 3-epi-25-OH-D3 were not related to serum markers of liver or renal function, acute-phase reactants, or the presence of hypercalcemia. oup.com

These findings suggest that while epimerization may not be a primary, dynamically regulated protective pathway that increases its proportional output during vitamin D excess, the generation of less calcemic metabolites could inherently serve a protective function. nih.govoup.com

Applications of 3 Epi 25 Hydroxy Vitamin D2 D6 in Advanced Research

Metabolic Fate and Pharmacokinetic Studies (ADME, Trafficking) in Preclinical Models

While direct studies detailing the complete ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profile of exogenously administered 3-epi-25-Hydroxy Vitamin D2-d6 are not extensively documented in publicly available research, its structural similarity to endogenous vitamin D metabolites allows for its use in broader investigations of vitamin D trafficking. Deuterium-labeled compounds are invaluable tools in such studies because they can be distinguished from their non-labeled counterparts by mass spectrometry. medchemexpress.com This allows researchers to track the metabolic fate of a specific administered dose of a vitamin D metabolite.

In preclinical models, a deuterated compound like this compound could theoretically be used to study the epimerization process of vitamin D2. By introducing the labeled epimer, researchers could trace its distribution to various tissues and identify potential sites of further metabolism or excretion, providing insights into the largely unknown physiological role and metabolic clearance pathways of the 3-epimer of 25-hydroxyvitamin D2.

Tracer Studies for Investigating Vitamin D Metabolism and Subcellular Localization

Isotopically labeled molecules like this compound are ideal for use as tracers in studies of metabolic pathways. Although specific tracer studies employing this exact compound are not widely reported, the principle of using deuterated standards to investigate vitamin D metabolism is well-established. For instance, such tracers can be used to investigate the enzymatic conversion rates between different vitamin D metabolites.

Furthermore, advanced analytical techniques such as mass spectrometry imaging (MSI) could potentially utilize deuterated tracers to map the subcellular localization of vitamin D metabolites within tissues. This would provide a deeper understanding of where specific metabolic processes, such as epimerization, occur within the cell.

Development and Validation of Novel High-Throughput Assays for Vitamin D Metabolites

The most prominent application of this compound is as an internal standard in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.netnih.gov The presence of the C-3 epimer of 25-hydroxyvitamin D (3-epi-25(OH)D) can interfere with the accurate measurement of the more abundant and biologically significant 25-hydroxyvitamin D (25(OH)D). nih.govspringermedizin.de Therefore, chromatographic separation of these epimers is crucial for reliable diagnostic and research assays. nih.govresearchgate.net

During the development of new high-throughput assays, a deuterated internal standard like this compound is added to samples at a known concentration before processing. This allows for the correction of any analyte loss during sample extraction and accounts for variations in instrument response, thereby ensuring the accuracy and precision of the measurement of the endogenous non-labeled 3-epi-25-hydroxyvitamin D2.

Below is a table summarizing the key validation parameters of a hypothetical LC-MS/MS assay for vitamin D metabolites, highlighting the role of deuterated internal standards.

Parameter Description Role of this compound
Accuracy The closeness of the measured value to the true value.Used to create calibration curves and as a spike-in control to assess recovery.
Precision The degree of agreement among repeated measurements.Helps to minimize variability introduced during sample preparation and analysis.
Specificity The ability to differentiate and quantify the analyte in the presence of other components.Ensures that the signal being measured is unique to 3-epi-25-hydroxyvitamin D2.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte.A constant amount is added to each calibrator to construct the standard curve.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Helps to determine the sensitivity of the assay for 3-epi-25-hydroxyvitamin D2.

Enzymatic and Biochemical Pathway Research to Unravel Vitamin D Metabolism

The study of the enzymes involved in vitamin D metabolism, such as the cytochrome P450 family, benefits from the use of isotopically labeled substrates and standards. caymanchem.com While specific studies using this compound to investigate enzymatic pathways are not prevalent in the literature, its utility in quantifying the products of enzymatic reactions is clear. For example, in in vitro experiments with isolated enzymes, this labeled compound could be used to accurately measure the formation of 3-epi-25-hydroxyvitamin D2 from its precursor, 25-hydroxyvitamin D2, helping to characterize the kinetics and substrate specificity of the responsible epimerase. nih.govnih.gov

Integration into Metabolomics and Lipidomics Research of the Vitamin D Pathway

Metabolomics and lipidomics aim to comprehensively identify and quantify all small molecules within a biological system. In the context of the vitamin D pathway, this involves measuring a wide array of vitamin D metabolites, including the less abundant epimers. nih.gov The use of a suite of deuterated internal standards, which would include this compound, is essential for achieving accurate and reproducible quantification in these complex analyses. nih.gov This allows for a more complete picture of the vitamin D metabolome and how it is altered in different physiological and pathological states.

Utility as a Reference Standard for Interlaboratory Harmonization and Quality Assurance Programs

To ensure that measurements of vitamin D metabolites are comparable across different laboratories and methods, quality assurance programs (QAPs) are essential. nist.govnist.gov Organizations like the National Institute of Standards and Technology (NIST) and the Centers for Disease Control and Prevention (CDC) develop reference materials and conduct interlaboratory comparison studies to promote the standardization of vitamin D testing. nist.govcdc.gov

Deuterated compounds, including those of the 3-epi forms of vitamin D metabolites, are critical in the production of these certified reference materials. nist.govnih.gov By providing a stable, well-characterized standard, this compound can be used by laboratories to calibrate their instruments and validate their assays, leading to greater harmonization of results and improved accuracy in clinical diagnostics and research. nih.govnist.govnih.gov

The table below illustrates the hierarchy of reference materials and methods where a compound like this compound would be utilized.

Level Description Example of Use for this compound
Primary Reference Material A highly purified and well-characterized chemical substance.Used to assign a value to a secondary reference material.
Secondary Reference Material A material with values assigned by comparison to a primary reference material.A serum-based material with a certified concentration of 3-epi-25-hydroxyvitamin D2, quantified using this compound as an internal standard.
Laboratory Calibrators Solutions used to calibrate laboratory instruments.Prepared using certified reference materials to ensure traceability.
Quality Control Materials Materials with known concentrations used to monitor the performance of an assay.Spiked with known amounts of 3-epi-25-hydroxyvitamin D2, with quantification verified using this compound.

Future Directions and Emerging Research Avenues

Discovery and Comprehensive Characterization of Novel Epimerase Enzymes

A primary goal in the field is the definitive identification and characterization of the enzyme or enzymes responsible for C3 epimerization of vitamin D metabolites. The details of this epimerization pathway are not yet clearly understood, and the specific gene encoding the enzyme has not been identified. mdpi.comnih.gov However, research has begun to delineate its characteristics.

Studies have localized the C3 epimerization activity to the microsomal fractions of various cells, including those from bone, liver, and skin. nih.govnih.gov The highest activity has been observed in microsomal preparations from rat osteoblastic UMR-106 cells. nih.gov This enzymatic process is dependent on a NADPH-generating system. nih.gov Critically, research has ruled out several known cytochrome P450 enzymes (CYP24, CYP27A1, CYP27B1) and 3(α→β)hydroxysteroid epimerase (HSE) as the catalysts for this specific reaction, suggesting the existence of a novel, yet-to-be-discovered epimerase. nih.gov While not directly related to vitamin D, the recent characterization of other novel epimerases, such as D-psicose 3-epimerase from bacterial sources and the peptide epimerase MslH, provides methodological templates for the eventual isolation and comprehensive characterization of the vitamin D epimerase. plos.orgmdpi.comrsc.org

Table 1: Characteristics of the Putative Vitamin D C3-Epimerase

Characteristic Finding Source
Cellular Location Microsomal fraction of cells nih.gov
Tissue Distribution Detected in osteoblasts, liver cells, intestinal cells, and skin cells nih.govnih.gov
Cofactor Requirement Requires a NADPH-generating system nih.gov
Substrate Specificity Exhibits highest specificity for 25-hydroxyvitamin D3 [25(OH)D3] nih.gov

| Enzyme Family | Believed to be distinct from known cytochrome P450s and hydroxysteroid epimerases | nih.gov |

Advanced Investigations of 3-epi-25-Hydroxy Vitamin D2-d6 in Specific Research Models (e.g., in vitro cell models, rodent models)

While this compound serves as an analytical tool, its non-deuterated analogues, 3-epi-25(OH)D3 and 3-epi-25(OH)D2, are the focus of biological investigations in various research models. These studies are crucial for understanding the functional significance of C3 epimerization.

In Vitro Cell Models: A variety of cell lines have been used to probe the activity of vitamin D epimers. Human cell lines from bone (MG-63), intestine (Caco-2), and liver (Hep G2, HUH-7) have all demonstrated the ability to perform C3 epimerization. nih.gov Functional studies on the active hormonal form, 3-epi-1α,25(OH)₂D₃, have shown it possesses distinct biological activities. For instance, it is less effective in regulating cellular calcium in some models compared to its non-epimeric form, yet it is surprisingly potent in suppressing parathyroid hormone (PTH) secretion from parathyroid cells in vitro. nih.govnih.gov Furthermore, in pulmonary alveolar type II cells, it was found to induce phospholipid synthesis in amounts comparable to the non-epimeric version. mdpi.com

Rodent Models: Animal models provide essential in vivo context for the findings from cell culture. Studies in rats have confirmed that C3 epimers of 25(OH)D3 are produced when the animals are given pharmacological doses of vitamin D supplements. nih.gov In a mouse model, it was observed that a diet containing vitamin D2 led to significantly higher levels of "free" 25(OH)D compared to a diet with an equal amount of vitamin D3. endocrine-abstracts.org This difference was associated with significant changes in immune cell populations within the spleen, including an increase in monocyte-macrophage populations and a reduction in natural killer cells in female mice, suggesting a role for different vitamin D forms in immunomodulation. endocrine-abstracts.org

Table 2: Summary of Findings in Specific Research Models

Model Type Specific Model Key Research Finding Source
In Vitro Rat Osteoblastic Cells (UMR-106) Demonstrated high levels of C3-epimerization activity. nih.gov
In Vitro Parathyroid Cells 3-epi-1α,25(OH)₂D₃ effectively suppressed PTH secretion. nih.govnih.gov
In Vitro Pulmonary Alveolar Type II Cells 3-epi-1α,25(OH)₂D₃ induced phospholipid synthesis comparably to its non-epimer. mdpi.com
In Vivo Mouse Model Vitamin D2 diet increased free 25(OH)D levels and altered immune cell profiles in the spleen compared to a Vitamin D3 diet. endocrine-abstracts.org

Development of Next-Generation Analytical Techniques for Enhanced Resolution and Sensitivity of Epimers

The accurate measurement of vitamin D epimers is analytically challenging because they are isomers that have the same mass-to-charge ratio as their non-epimeric counterparts. mdpi.com This characteristic makes them indistinguishable by mass spectrometry alone, necessitating advanced chromatographic separation.

Conventional immunoassays often fail to differentiate between epimers, which can lead to a significant overestimation of total vitamin D levels, a particular problem in infants where epimer concentrations can be high. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now widely recognized as the gold standard method for the separate quantification of these compounds. mdpi.comnih.gov

The next generation of analytical techniques focuses on enhancing the chromatographic resolution to ensure baseline separation of epimers from the more abundant primary metabolites. Key innovations include:

Specialized Chromatography Columns: The use of columns with unique stationary phases, such as Pentafluorophenyl (PFP) and FluoroPhenyl, has proven highly effective in resolving C3-epimers. restek.comconsensus.app

Multi-Column Systems: Some methods employ tandem column setups, for example coupling a high-resolution C18 column with a chiral column to improve separation. nih.gov

Alternative Chromatographic Techniques: Ultra-performance supercritical fluid chromatography–tandem mass spectrometry (UPSFC–MS/MS) has been proposed as a promising alternative to traditional liquid chromatography for clinical applications. mdpi.com

Chemical Derivatization: This approach modifies the epimers chemically before analysis to alter their chromatographic properties, facilitating easier separation and quantification, particularly in complex sample types like dried blood spots. bohrium.com

Table 3: Comparison of Analytical Techniques for Vitamin D Epimer Measurement

Technique Ability to Resolve Epimers Key Advantages/Disadvantages Source
Immunoassays Poor/None High throughput but prone to cross-reactivity and overestimation. mdpi.comnih.gov
Standard LC-MS/MS Variable More specific than immunoassays, but may require long run times or fail to achieve baseline separation. mdpi.com
Advanced LC-MS/MS (e.g., PFP columns) Excellent Provides baseline resolution, often with faster analysis times, enabling accurate quantification. restek.comconsensus.app

| UPSFC-MS/MS | Good | An alternative high-resolution technique. | mdpi.com |

Complete Elucidation of the Biological Role and Interplay of 3-epi-25-Hydroxy Vitamin D Epimers in Regulatory Networks

A complete understanding of the biological role of C3 epimers remains an emerging area of research. Current evidence suggests that these molecules are not inert bystanders but active participants in vitamin D's regulatory network, although their functions may differ from their non-epimeric analogues.

Studies have shown that 3-epi metabolites have a lower binding affinity for both the vitamin D receptor (VDR) and the main transport protein, the vitamin D-binding protein (DBP). mdpi.com This suggests that their influence on gene expression, which is mediated by the VDR, might be less efficient than that of the primary vitamin D hormones. mdpi.com However, this reduced binding affinity does not uniformly translate to reduced biological potency. As noted, 3-epi-1α,25(OH)₂D₃ shows significant activity in suppressing PTH, a key regulatory function of vitamin D. nih.gov

Furthermore, the metabolic stability of 3-epi-1α,25(OH)₂D₃ is believed to be higher than its non-epimeric counterpart, which could mean it has a longer-lasting effect in certain tissues. mdpi.com There is also growing evidence linking C3 epimers to specific health outcomes. For example, serum levels of 3-epi-25(OH)D3 have been observed to decrease as chronic kidney disease (CKD) progresses and are positively correlated with muscle strength and exercise capacity in that patient population, hinting at a role in musculoskeletal and possibly cardiovascular health. nih.gov The significant presence of these epimers in infants and pregnant women underscores the need to include them in assessments of vitamin D status to avoid clinical misclassification. mdpi.comoup.com

Table 4: Known and Proposed Biological Roles of C3-Epimers

Biological Aspect Observation/Hypothesis Source
Receptor/Protein Binding Lower binding affinity for Vitamin D Receptor (VDR) and Vitamin D-Binding Protein (DBP). mdpi.com
Gene Regulation Thought to regulate genes similarly to non-epimers, but less efficiently. mdpi.com
Hormonal Regulation Potent suppressor of Parathyroid Hormone (PTH). nih.gov
Metabolic Stability Potentially higher metabolic stability than non-epimeric forms. mdpi.com
Clinical Relevance Levels are correlated with muscle function in chronic kidney disease patients. nih.gov

| Vitamin D Status | Significant contributor to total 25(OH)D, especially in infants, affecting clinical assessment. | mdpi.comoup.com |

Q & A

Q. How can researchers accurately distinguish 3-epi-25-Hydroxy Vitamin D2-d6 from other vitamin D metabolites in analytical workflows?

To resolve structural analogs like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized chromatographic separation is essential. For example, reverse-phase columns with sub-2 µm particle sizes and gradient elution (e.g., methanol/water with 0.1% formic acid) can separate 3-epi-25(OH)D2-d6 from non-epimeric forms . Deuterated internal standards (e.g., 25-hydroxy Vitamin D2-d6) improve quantification by correcting for ion suppression and matrix effects . However, cross-interference between epimers and isotopologues must be addressed via method validation, including testing for specificity using spiked serum samples .

Q. What are the critical considerations for selecting internal standards in studies involving this compound?

Deuterated analogs (e.g., 25-hydroxy Vitamin D2-d6) are preferred due to their structural similarity and co-elution with target analytes, minimizing matrix effects . However, avoid using 25(OH)D2-d6 if the method cannot resolve it from 25(OH)D3, as dehydration products (e.g., m/z 401) may interfere with 25(OH)D3 quantification . Instead, 13C-labeled or triple-deuterated standards are recommended for multiplexed assays .

Advanced Research Questions

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in immunometabolic studies?

In vitro models (e.g., macrophage polarization assays) can elucidate epimer-specific metabolic activity, as vitamin D metabolism is influenced by CYP24A1 and CYP27B1 hydroxylases . Use this compound as a tracer to quantify turnover rates via LC-MS/MS, and pair this with transcriptomic profiling (e.g., RNA-seq) to identify regulatory pathways, such as fatty acid synthesis in dendritic cells . For in vivo studies, consider cross-species differences in epimerase activity; neonatal and infant samples often exhibit higher 3-epi-25(OH)D concentrations .

Q. How can conflicting data on 25(OH)D assay accuracy be resolved in studies involving this compound?

Discrepancies often arise from assay variability, particularly in cross-reactivity with vitamin D-binding protein (DBP) and failure to separate epimers . To mitigate this:

  • Use ID-LC-MS/MS (isotope dilution) as the reference method .
  • Validate commercial immunoassays against NIST-certified reference materials (SRM 972a) .
  • Report DBP concentrations alongside 25(OH)D measurements, as DBP isoforms affect assay bias in patient subgroups .

Q. What methodological strategies are recommended for studying the role of this compound in vitamin D deficiency models?

Incorporate epimer-specific ratios (e.g., 3-epi-25(OH)D2-d6/total 25(OH)D) to assess epimerization dynamics under varying physiological conditions (e.g., renal dysfunction or UV exposure) . For cohort studies, stratify participants by age and ethnicity, as Black Americans exhibit lower 25(OH)D but higher 24,25(OH)2D levels, which may influence epimer ratios . Use standardized pre-analytical protocols (e.g., protected light exposure, −80°C storage) to prevent analyte degradation .

Data Interpretation and Standardization

Q. How should researchers address the lack of harmonization in 3-epi-25(OH)D measurements across laboratories?

Adopt the Vitamin D Standardization Program (VDSP) protocols to align results with reference methods . Participate in proficiency testing programs (e.g., DEQAS) and report both total 25(OH)D and epimer-specific concentrations in publications . For longitudinal studies, use the same laboratory and assay to minimize inter-method variability .

Q. What bioinformatic approaches are suitable for integrating this compound data into systems biology models?

Leverage pathway analysis tools (e.g., Ingenuity Pathway Analysis) to map epimer-related metabolic networks. Combine LC-MS/MS datasets with publicly available transcriptomic repositories (e.g., GEO) to identify co-regulated genes, such as those involved in immunometabolism . For meta-analyses, apply inverse variance weighting to account for assay heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.